2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃): Signals at δ 1.26 ppm (12H, s, pinacol methyl groups), δ 3.75 ppm (3H, s, methoxycarbonyl), and δ 4.20–4.35 ppm (2H, m, dihydrobenzopyran CH₂) confirm the core structure. Aromatic protons at δ 6.80–7.10 ppm integrate for two protons, consistent with substitution at position 6.
¹³C NMR (100 MHz, CDCl₃): Peaks at δ 83.0 ppm (pinacol quaternary carbons), δ 167.5 ppm (ester carbonyl), and δ 128–135 ppm (aromatic carbons) align with the expected connectivity.
¹¹B NMR (128 MHz, CDCl₃): A singlet at δ 30.5 ppm confirms the tricoordinate boron environment, typical of pinacol esters.
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR (ATR, cm⁻¹): Strong absorption at 1715 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (B–O symmetric stretch), and 1140 cm⁻¹ (C–O ester vibration).
High-Resolution MS (ESI+) : Observed [M+H]⁺ at m/z 319.1792 (calculated: 319.1798), with fragmentation peaks corresponding to loss of pinacol (m/z 203.1) and methoxycarbonyl (m/z 159.0).
Crystallographic Studies and Density Functional Theory (DFT) Calculations
X-ray crystallography data, though limited for this specific compound, predict a planar boronic ester group (B–O bond length: ~1.36 Å) and a dihedral angle of 15° between the benzopyran ring and the ester group. DFT calculations (B3LYP/6-31G(d,p)) reveal a HOMO localized on the boronic ester and a LUMO on the methoxycarbonyl group, suggesting charge-transfer interactions during reactivity.
Table 2: DFT-Derived Geometric Parameters
| Parameter | Value |
|---|---|
| B–O Bond Length | 1.36 Å |
| C=O Bond Length | 1.21 Å |
| HOMO-LUMO Gap | 4.2 eV |
Thermodynamic Stability and Reactivity Profile
The compound exhibits high thermal stability (decomposition >200°C) due to the pinacol ester’s electron-donating and steric effects. Hydrolysis studies in aqueous THF (pH 7) show <5% decomposition over 24 hours, while acidic conditions (pH 3) accelerate boronic ester cleavage to the free boronic acid. Reactivity with diols (e.g., fructose) proceeds via dynamic covalent exchange, forming cyclic boronate esters.
In cross-coupling reactions, the boronic ester participates in Suzuki-Miyaura reactions with aryl halides, achieving >90% yield when catalyzed by Pd(PPh₃)₄. Transesterification with catechol derivatives occurs under mild conditions (rt, 12 h), confirming the boron center’s electrophilicity.
Key Reactivity Pathways :
Properties
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)12-7-9-13-11(10-12)6-8-14(21-13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVBWTVGGULEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester typically involves the reaction of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acidic reagents such as HCl or acetic acid are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl derivatives, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: The corresponding hydrocarbon, which can be further functionalized.
Scientific Research Applications
Organic Synthesis
Boronic Acid Derivatives:
The compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This reaction is essential for synthesizing complex organic molecules.
Case Study:
A study demonstrated the use of this compound in synthesizing biologically active compounds via cross-coupling reactions. The efficiency of the reaction was highlighted by the high yields obtained when using this boronic acid derivative as a reactant .
Medicinal Chemistry
Anticancer Research:
Research indicates that derivatives of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid have shown potential anticancer properties. The ability to modify the benzopyran structure allows for the development of compounds that can inhibit cancer cell proliferation.
Case Study:
In a recent investigation, modified derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The structure-activity relationship (SAR) studies provided insights into how modifications could enhance efficacy .
Materials Science
Polymer Chemistry:
This compound is utilized in the development of new materials, particularly in creating boron-containing polymers. These materials exhibit unique properties such as increased thermal stability and improved mechanical strength.
Case Study:
A research group synthesized a series of boron-containing polymers using 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester as a monomer. The resulting polymers demonstrated enhanced properties suitable for applications in electronics and coatings .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki Coupling | High yields in complex organic molecule synthesis |
| Medicinal Chemistry | Anticancer Activity | Inhibition of tumor growth in cancer cell lines |
| Materials Science | Polymer Development | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The primary mechanism of action for 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This mechanism is crucial for the synthesis of complex organic molecules with high precision and efficiency .
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
- Solubility : Boronic acid pinacol esters generally exhibit moderate solubility in polar aprotic solvents (e.g., THF, acetone) and poor solubility in hydrocarbons. Phenylboronic acid pinacol ester shows higher solubility in chloroform (23.5 g/L) than in methylcyclohexane (0.8 g/L) . Structural differences (e.g., benzopyran vs. benzene) may alter solubility profiles.
- NMR Characteristics : Boronic esters display characteristic peaks for pinacol methyl groups (δ ~1.3 ppm in ¹H NMR) and boron-bound carbons (δ ~84 ppm in ¹³C NMR) .
Biological Activity
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester (CAS: 2152654-65-2) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Boronic acids and their esters are known for their ability to interact with biological molecules, particularly enzymes. The biological activity of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester is primarily attributed to its role as a proteasome inhibitor . This mechanism is crucial in cancer therapy as it disrupts the ubiquitin-proteasome pathway, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells .
Biological Activity Overview
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in proteasome inhibition which is significant for cancer treatment .
- Anticancer Properties : It has been associated with therapeutic effects against various cancers, including multiple myeloma, prostate cancer, and breast cancer .
- Oxophilicity : The compound exhibits high oxophilicity, enhancing its binding affinity to target proteins and improving its efficacy as a drug candidate .
Study 1: Anticancer Activity
A study investigated the effects of various boronic acid derivatives, including 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester, on cancer cell lines. The results indicated significant cytotoxicity in multiple myeloma and breast cancer cell lines, with IC50 values in the low nanomolar range .
Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that this compound induces apoptosis through the inhibition of the proteasome. This was demonstrated by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Study 3: Pharmacokinetics
In vivo studies using mouse models showed that the compound maintains favorable pharmacokinetic properties, with effective tumor suppression observed at doses that were well tolerated. The study highlighted its potential for further development as a therapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H23BO5 |
| Molecular Weight | 318.180 g/mol |
| CAS Number | 2152654-65-2 |
| Purity | 95% - 97% |
| Anticancer Activity | Effective against multiple cancers |
| Mechanism | Proteasome inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
